4-ethyl-N-2-pyrimidinylbenzamide
Description
4-Ethyl-N-2-pyrimidinylbenzamide is a benzamide derivative characterized by an ethyl substituent at the para position of the benzene ring and a pyrimidinyl group at the amide nitrogen. Its structure distinguishes it from analogs through the combination of a pyrimidine heterocycle and ethyl group, which may influence solubility, stability, and binding interactions .
Properties
IUPAC Name |
4-ethyl-N-pyrimidin-2-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-2-10-4-6-11(7-5-10)12(17)16-13-14-8-3-9-15-13/h3-9H,2H2,1H3,(H,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHVLDUIGCTUKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-ethyl-N-2-pyrimidinylbenzamide with five analogs from the evidence, focusing on structural features, synthesis, and physicochemical properties.
Structural and Substituent Analysis
Key Observations :
- Pyrimidine vs.
- Substituent Effects : The ethyl group in the target compound may increase lipophilicity relative to methyl or nitro substituents in analogs, influencing membrane permeability .
- Complexity : Piperazine-containing analogs (e.g., ) exhibit extended pharmacophores but reduced synthetic accessibility compared to simpler benzamides.
Physicochemical Properties
Notes:
Research Implications and Limitations
- Gaps in Data : Biological activity and detailed solubility/melting points for the target compound are absent in the evidence.
- Structural Trends : Ethyl and pyrimidine substituents may offer a balance between lipophilicity and hydrogen-bonding capacity, warranting further study for drug design.
- Synthetic Challenges : Complex analogs (e.g., ) require multi-step synthesis, whereas simpler benzamides (e.g., ) achieve higher yields.
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